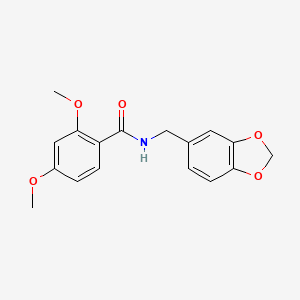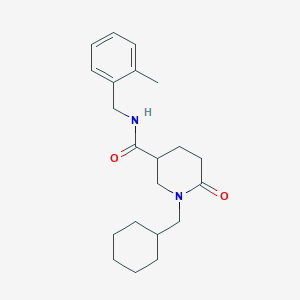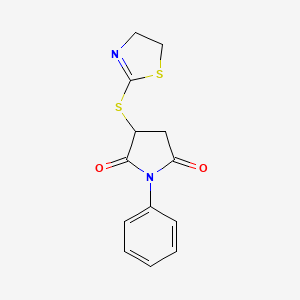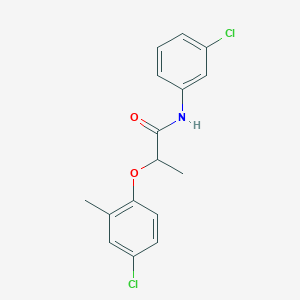
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. In
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide is not fully understood. However, several studies have suggested that it may act through multiple pathways to exert its biological effects. One proposed mechanism is the inhibition of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Another proposed mechanism is the induction of oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. It has also been shown to disrupt the cell cycle and induce DNA damage in cancer cells.
In terms of physiological effects, N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide has been shown to reduce tumor growth in animal models of cancer. It has also been reported to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. It has also been shown to exhibit low toxicity in animal studies, which is a favorable characteristic for drug development.
However, there are also limitations to using N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide in lab experiments. One limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide. One area of research is the optimization of its synthesis method to improve yield and purity. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents.
Furthermore, there is potential for the development of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide as a drug delivery system. It has been shown to exhibit good drug-loading capacity and sustained release properties, which are desirable characteristics for drug delivery.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide is a promising chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antifungal properties make it an attractive target for drug development. However, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and develop it as a drug delivery system.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide has also been shown to have anti-inflammatory and antifungal properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Furthermore, it has been shown to exhibit antifungal activity against several fungal species, including Candida albicans.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-12-4-5-13(15(8-12)21-2)17(19)18-9-11-3-6-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBRIEWCWKIVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051139.png)
![1-{[1-({6-[isobutyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5051143.png)
![2-[4-(2-methyl-4-nitro-1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051155.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5051162.png)
![2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5051179.png)



![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5051211.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B5051215.png)
![4-[4-(2,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5051217.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)